molecular formula C11H14ClN B8742496 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE

3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE

Cat. No.: B8742496
M. Wt: 195.69 g/mol
InChI Key: JRNFVKWCDWKSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE is an organic compound that belongs to the class of amines It is characterized by the presence of a 3-chlorophenyl group and a cyclopropylethyl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane, thereby affecting ATP synthesis . Additionally, it may induce mitochondrial dysfunction and chromosomal instability by interfering with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and a cyclopropylethyl group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-chloro-N-(1-cyclopropylethyl)aniline

InChI

InChI=1S/C11H14ClN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3

InChI Key

JRNFVKWCDWKSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloroaniline (1.27 g, 10 mmol) in 1,2-dichloroethane (20 ml) were added molecular sieves (4 g, size 0.4 nM) and cyclopropyl methyl ketone (0.84 g, 10 mmol). After stirring the mixture for 5 min at room temperature sodium triacetoxyborohydride (3.18 g, 15 mmol) and acetic acid (0.6 g, 10 mmol) were added. The reaction mixture was stirred at room temperature overnight. For workup dichloromethane (100 ml) and 1 M sodium bicarbonate solution (40 ml) were added and the mixture was shaken. The organic layer was separated, dried over magnesium sulfate and evaporated. The residue was purified using flash chromatography (heptane/ethyl acetate=9:1) to yield a colourless liquid (0.083 g, 4.5%); MS (ISP): 196.3 (M+H)+.).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
4.5%

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